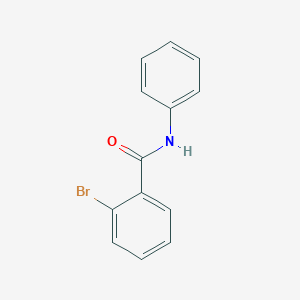

2-Bromo-N-phenylbenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromo-N-phenylbenzamide involves several steps. One method involves the reaction of two molecules of 2-bromo-N-phenylbenzamide, which primarily affords N-phenyl phenanthridinone . Another method involves the N-arylation of 2-amino-N-phenylbenzamide with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction .Molecular Structure Analysis

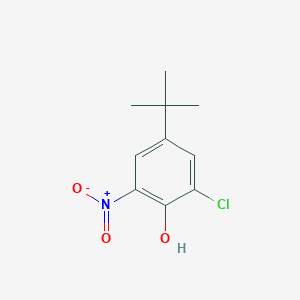

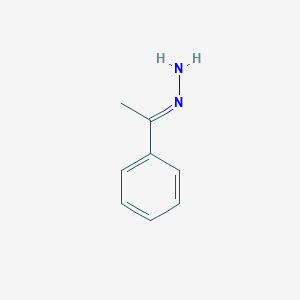

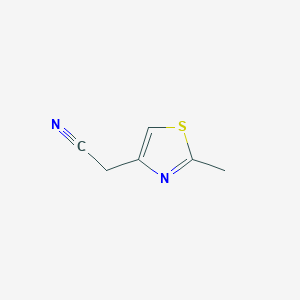

The molecular structure of 2-Bromo-N-phenylbenzamide consists of a benzamide group attached to a phenyl group with a bromine atom at the 2-position . The exact mass of the molecule is 274.99500 .Chemical Reactions Analysis

2-Bromo-N-phenylbenzamide is involved in complex reaction systems, such as Pd-catalyzed cross-couplings . These reactions form many products and provide insight into a plethora of side-products .Physical And Chemical Properties Analysis

2-Bromo-N-phenylbenzamide has a boiling point of 306.5ºC at 760mmHg and a flash point of 139.2ºC . The compound has a LogP value of 4.08540, indicating its lipophilicity .Relevant Papers Several papers have been published on 2-Bromo-N-phenylbenzamide. For instance, a paper titled “Deciphering Complexity in Pd–Catalyzed Cross-Couplings” discusses the use of 2-Bromo-N-phenylbenzamide in Pd-catalyzed reaction systems . Another paper discusses the N-arylation of 2-amino-N-phenylbenzamide with phenyl boronic acid .

Aplicaciones Científicas De Investigación

. . The synthesis route of target compounds involves the reaction of nitrobromobenzene with piperidine-4-carboxylic acid ethyl ester to obtain an intermediate, which is further hydrolyzed and acidized to get another intermediate. .

Role in Medicinal Chemistry

2-Bromo-N-phenylbenzamide has been studied for its potential role in medicinal chemistry. Specifically, it has been used in the synthesis of novel benzamide derivatives that show promising inhibition of the Hedgehog (Hh) signaling pathway . This pathway is crucial for the development of various embryonic tissues and its abnormal mutations can lead to cell proliferation and tumor growth .

Smoothened (Smo) Receptor Inhibition

The Hh inhibitory activities of the target compounds are derived from their inhibition to the Smoothened (Smo) receptor . The compounds with good potency were evaluated in a fluorescence competitive displacement assays, and the results showed the Smo inhibitory potency of these compounds correlated well with their Hh inhibition .

Role in Cancer Treatment

Activation of the Hh signaling pathway not only increases the risk of cancer patients, but also plays an important role in reducing the efficacy and tolerability of drugs . Therefore, 2-Bromo-N-phenylbenzamide, as an inhibitor of this pathway, could potentially play a role in cancer treatment.

Precursor in Chemical Synthesis

2-Bromo-N-phenylbenzamide can act as a precursor in the synthesis of other compounds . For example, it can be used in the synthesis of 2-Phenyl-isoindoline-1,3-dione, 2-Aminobenzophenone, Phenanthridin-6-one, Ebselen, 3-METHYL-ISOCHROMAN-1-ONE, Acetanilide, 3-PHENYLQUINAZOLIN-4(3H)-ONE, 2-benzamido-N-phenylbenzamide, n,3-diphenylisochroman-1-one, and 1-Isoquinolinamine .

Potential Applications in Drug Discovery

Given its role in inhibiting the Hh signaling pathway and its potential in cancer treatment, 2-Bromo-N-phenylbenzamide could have significant applications in drug discovery. Its properties make it a valuable compound for the development of new therapeutic agents .

Propiedades

IUPAC Name |

2-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGABOCAHPYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145523 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-phenylbenzamide | |

CAS RN |

10282-57-2 | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-bromo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-bromo-N-phenylbenzamide be used to create new heterocyclic compounds?

A1: Yes, research has shown that 2-bromo-N-phenylbenzamide can undergo intramolecular cyclization reactions under certain palladium-catalyzed conditions. For instance, reacting it with thiazole in the presence of a palladium catalyst led to the formation of a six-membered ring product. [] This demonstrates its potential as a building block for synthesizing diverse heterocyclic structures.

Q2: What are the typical reaction conditions for using 2-bromo-N-phenylbenzamide in palladium-catalyzed cross-coupling reactions?

A2: Successful palladium-catalyzed direct arylations using 2-bromo-N-phenylbenzamide have been achieved with various heteroarenes, including thiazoles, thiophenes, furans, and pyrroles. [] These reactions typically employ palladium catalysts like Pd(OAc)2 or PdCl(C3H5)(dppb) and often require a base, such as potassium acetate (KOAc). Notably, the choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the desired arylated product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)

![1h-Benzo[b]fluorene](/img/structure/B78144.png)